molecular formula C15H18N2O2 B2437780 1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid CAS No. 1152934-08-1

1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid

Cat. No.: B2437780
CAS No.: 1152934-08-1
M. Wt: 258.321
InChI Key: ICNBECBCVBRUIP-UHFFFAOYSA-N
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Description

1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group at the first position, a tert-butyl group at the third position, and a carboxylic acid group at the fourth position

Properties

IUPAC Name

1-benzyl-3-tert-butylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)13-12(14(18)19)10-17(16-13)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNBECBCVBRUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152934-08-1
Record name 1-benzyl-3-tert-butyl-1H-pyrazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with tert-butyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be integral to the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pyrazole ring is known to interact with various biological targets, including protein kinases and receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

1-Benzyl-3-tert-butylpyrazole-4-carboxylic acid (BBPCA) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of BBPCA, highlighting its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

BBPCA is characterized by its pyrazole ring, which is known for interacting with various biological targets. Its structure is represented as follows:

  • Chemical Formula : C15H18N2O2
  • Molecular Weight : 258.32 g/mol

The presence of the bulky tert-butyl group enhances its steric and electronic properties, influencing its reactivity and interactions with biological systems.

Synthesis Methods

The synthesis of BBPCA typically involves the cyclization of benzylhydrazine with tert-butyl acetoacetate, followed by carboxylation. Common reaction conditions include:

  • Reagents : Benzylhydrazine, tert-butyl acetoacetate
  • Catalysts : Sodium ethoxide
  • Solvent : Ethanol
  • Temperature : Reflux conditions

This method yields BBPCA in moderate to high purity, making it suitable for biological evaluations .

Antimicrobial Properties

Research indicates that BBPCA exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains have been documented, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that BBPCA could be a promising candidate for developing new antimicrobial therapies .

Anticancer Activity

BBPCA has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the inhibition of specific protein kinases that are critical for cancer cell survival and proliferation.

  • Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • HT-29: 20 µM

The compound's ability to modulate cell signaling pathways highlights its potential as a lead compound for anticancer drug development .

The biological activity of BBPCA is primarily attributed to its interaction with molecular targets involved in cellular signaling pathways. It acts as an inhibitor of certain enzymes and receptors, influencing processes such as:

  • Enzyme Inhibition : BBPCA inhibits protein kinases, which are crucial for cell cycle regulation.
  • Receptor Binding : The compound may bind to specific receptors involved in apoptosis and cellular growth.

These interactions lead to downstream effects that promote apoptosis and inhibit cell proliferation .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of BBPCA, researchers tested its effect on biofilm formation by Staphylococcus aureus. Results indicated a significant reduction in biofilm biomass at sub-MIC concentrations, suggesting that BBPCA not only inhibits bacterial growth but also disrupts biofilm integrity.

Case Study 2: Cancer Cell Line Studies

Another study evaluated the effects of BBPCA on MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment with BBPCA, corroborating its role as an apoptosis inducer.

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